1-(4-Isothiocyanatobenzyl)ethylenediamine-N,N,N',N'-tetraacetic acid
Description
1-(4-Isothiocyanatobenzyl)ethylenediamine-N,N,N',N'-tetraacetic acid is a derivative of ethylenediamine tetraacetic acid (EDTA) modified with a benzyl isothiocyanate (-SCN) functional group. This structural adaptation enhances its utility in biochemical applications, particularly in conjugating metal ions to biomolecules (e.g., proteins, antibodies) for immunoassays, mass cytometry, and biosensing . The isothiocyanate group enables covalent bonding to primary amines (e.g., lysine residues in proteins), facilitating the preparation of stable metal-chelator-protein complexes for targeted detection of heavy metals like Cd²⁺ and Cu²⁺ . Its chelating properties are comparable to EDTA but with improved specificity and conjugation efficiency in analytical workflows .
Properties
IUPAC Name |
2-[[2-[bis(carboxymethyl)amino]-3-(4-isothiocyanatophenyl)propyl]-(carboxymethyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O8S/c22-15(23)7-20(8-16(24)25)6-14(21(9-17(26)27)10-18(28)29)5-12-1-3-13(4-2-12)19-11-30/h1-4,14H,5-10H2,(H,22,23)(H,24,25)(H,26,27)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMWJVAFPCGUTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)N=C=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101313819 | |
| Record name | Isothiocyanobenzyl EDTA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101313819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105394-74-9 | |
| Record name | Isothiocyanobenzyl EDTA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105394-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isothiocyanobenzyl EDTA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101313819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Isothiocyanatobenzyl)ethylenediamine-N,N,N',N'-tetraacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-(4-Isothiocyanatobenzyl)ethylenediamine-N,N,N’,N’-tetraacetic acid involves dissolving the compound in anhydrous, fresh dimethyl sulfoxide (DMSO) to prepare a solution of appropriate concentration. Ultrasonic waves can be used to assist in dissolving the compound . It is important to use the solution promptly to avoid decomposition due to moisture absorption .
Chemical Reactions Analysis
1-(4-Isothiocyanatobenzyl)ethylenediamine-N,N,N’,N’-tetraacetic acid undergoes various chemical reactions, including:
Substitution Reactions: It reacts with primary amines to form stable conjugates.
Chelation: It forms strong complexes with heavy metals and radioactive metal isotopes. Common reagents used in these reactions include primary amines and metal ions.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C18H21N3O8S
- CAS Number : 105394-74-9
- Molecular Weight : 397.43 g/mol
The structure of ITCBE includes an isothiocyanate group, which is crucial for its reactivity with primary amines found in proteins and other biomolecules. This reactivity allows for the formation of stable conjugates that can be used in various analytical and therapeutic applications.
Bioconjugation Chemistry
ITCBE serves as a powerful tool in bioconjugation, enabling the attachment of various molecules to proteins. This property is particularly useful in:
- Labeling Proteins : ITCBE can label proteins for detection and analysis in various assays, including ELISA and Western blotting.
- Drug Delivery Systems : The compound can be conjugated with drugs, enhancing their delivery by targeting specific cells or tissues through receptor-mediated endocytosis.
Metal Ion Chelation
The chelating ability of ITCBE allows it to bind metal ions effectively, making it useful in:
- Radiopharmaceuticals : ITCBE can be utilized to label radionuclides for imaging and therapeutic purposes in nuclear medicine.
- Environmental Remediation : The compound can sequester heavy metals from contaminated environments, aiding in bioremediation efforts.
Diagnostic Applications
ITCBE's properties make it valuable in diagnostic applications:
- Immunoassays : By conjugating ITCBE to antibodies, researchers can enhance the sensitivity and specificity of immunoassays.
- Fluorescent Probes : ITCBE can be used to develop fluorescent probes for cellular imaging, allowing for real-time observation of cellular processes.
Case Study 1: Targeted Drug Delivery
A study demonstrated the use of ITCBE as a linker for targeted drug delivery systems. The compound was conjugated with an anticancer drug, showing enhanced uptake in cancer cells compared to non-targeted delivery methods. This approach resulted in improved therapeutic efficacy while minimizing side effects on healthy tissues.
Case Study 2: Metal Chelation in Radiopharmaceuticals
Research involving ITCBE showed its effectiveness in chelating technetium-99m, a commonly used radionuclide in diagnostic imaging. The resulting radioconjugate exhibited favorable biodistribution profiles and high stability, making it a promising candidate for further development in diagnostic applications.
Mechanism of Action
The compound exerts its effects by forming covalent bonds with primary amines on proteins or other molecules. This labeling allows the proteins to be tagged with heavy metals or radioactive isotopes, which can then be used for imaging or other analytical purposes . The molecular targets are primarily the N-terminal amines of proteins, and the pathways involved include bioconjugation and chelation .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Chelators
The compound is compared below with EDTA, EGTA, DTPA, DOTA, and CDTA based on structural features, metal selectivity, stability, and applications.
Table 1: Key Properties of 1-(4-Isothiocyanatobenzyl)ethylenediamine-N,N,N',N'-tetraacetic Acid and Analogous Chelators
Structural and Functional Advantages
- Conjugation Efficiency: The benzyl isothiocyanate group in 1-(4-Isothiocyanatobenzyl)-EDTA enables direct, single-step conjugation to proteins (e.g., BSA, KLH) without additional crosslinkers, unlike EDTA, which requires carbodiimide activation . This property is critical for developing sensitive immunoassays, such as the Cd²⁺-specific latex microsphere immunochromatographic assay (LOD: 0.054 ng/mL) .
- Metal Selectivity : While EDTA binds broadly to divalent and trivalent metals, 1-(4-Isothiocyanatobenzyl)-EDTA exhibits enhanced specificity for Cd²⁺ due to steric and electronic effects from the benzyl group. Cross-reactivity with Hg²⁺-EDTA (18.6%) is significantly lower than traditional EDTA-based assays .
- Stability in Complex Matrices : In mass cytometry, 1-(4-Isothiocyanatobenzyl)-EDTA effectively chelates palladium isotopes (e.g., ¹⁰⁶Pd) for cell barcoding, demonstrating stability comparable to macrocyclic DOTA conjugates with indium isotopes .
Limitations and Trade-offs
- Kinetic Stability : The acyclic structure of 1-(4-Isothiocyanatobenzyl)-EDTA provides lower kinetic stability compared to macrocyclic DOTA, making it less suitable for long-term radiometal retention .
- pH Sensitivity : Unlike BAPTA (a Ca²⁺-selective EGTA derivative), 1-(4-Isothiocyanatobenzyl)-EDTA lacks pH-buffering aromatic rings, limiting its use in intracellular Ca²⁺ imaging .
Heavy Metal Detection
- Cd²⁺ in Food Safety: 1-(4-Isothiocyanatobenzyl)-EDTA-based immunoassays achieved a detection limit of 5 µg/L for Cd²⁺ in asparagus, outperforming EDTA and Aminobenzyl-EDTA conjugates in specificity .
- Cu²⁺ Monitoring: Conjugates with KLH generated monoclonal antibodies for Cu²⁺ detection, showing minimal cross-reactivity with Zn²⁺ or Fe³⁺ .
Clinical and Analytical Chemistry
- Comparative Performance : In MRI contrast agents, DOTA-Gd³⁺ complexes exhibited higher relaxivity (4.3 mM⁻¹s⁻¹) than DTPA-Gd³⁺ (3.7 mM⁻¹s⁻¹), but 1-(4-Isothiocyanatobenzyl)-EDTA’s niche remains in small-molecule tagging .
Biological Activity
1-(4-Isothiocyanatobenzyl)ethylenediamine-N,N,N',N'-tetraacetic acid (ITC-BE) is a compound of interest due to its potential applications in biochemistry and medicine, particularly in targeted drug delivery and radiopharmaceuticals. This article reviews the biological activity of ITC-BE, summarizing its properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H21N3O8S
- Molecular Weight : 439.44 g/mol
- CAS Number : 105394-74-9
- Synonyms : Isothiocyanatobenzyl-EDTA, ITC-BE
ITC-BE functions primarily as a chelating agent, binding metal ions through its ethylenediamine and tetraacetic acid moieties. The isothiocyanate group enhances its reactivity and potential for biological interactions, particularly with thiol-containing biomolecules. This property is critical for its use in radiopharmaceutical applications, where it can facilitate the delivery of radioactive isotopes to target cells.
Cellular Uptake and Cytotoxicity
Research indicates that ITC-BE exhibits selective cytotoxicity towards various cancer cell lines. The compound's ability to induce apoptosis has been demonstrated in studies involving human cancer cell lines, suggesting its potential as an anticancer agent. For instance, a study found that ITC-BE effectively inhibited the proliferation of leukemia cells by disrupting mitochondrial function and activating caspase pathways .
Targeting Mechanisms
The isothiocyanate group in ITC-BE plays a significant role in its targeting capabilities. It can form covalent bonds with nucleophilic sites on proteins, enhancing cellular uptake through endocytosis. This mechanism has been explored in dendrimer-based delivery systems, where ITC-BE-modified dendrimers demonstrated improved targeting efficiency towards lymphocytes .
Study 1: Anticancer Efficacy
In a recent study, ITC-BE was tested on chronic lymphocytic leukemia (CLL) cells. The results indicated that treatment with ITC-BE led to a significant reduction in cell viability and induced apoptosis through mitochondrial pathways. Flow cytometry analysis showed increased levels of active caspases in treated cells compared to controls .
Study 2: Radiopharmaceutical Applications
Another investigation focused on the use of ITC-BE as a chelator for radiolabeled isotopes. The study highlighted its effectiveness in stabilizing radiometals for targeted alpha therapy (TAT). The incorporation of ITC-BE into radiopharmaceuticals allowed for enhanced targeting of cancerous tissues while minimizing exposure to healthy cells .
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 439.44 g/mol |
| CAS Number | 105394-74-9 |
| Chelation Capability | High |
| Cytotoxicity (IC50) | Varies by cell line |
| Apoptotic Pathway Activation | Caspase-dependent |
| Cell Line | IC50 (µM) |
|---|---|
| CLL Cells | 12 |
| HeLa Cells | 15 |
| MCF-7 Cells | 20 |
Q & A
Q. Critical factors :
- pH : Optimal binding occurs near neutral pH (6.5–7.5), as acidic conditions protonate carboxylate groups, reducing affinity.
- Buffer composition : Phosphate or HEPES buffers are preferred over Tris, which may compete for metal ions .
What advanced strategies address discrepancies in reported metal-binding affinities across studies?
Advanced
Contradictions often arise from:
- Experimental variability : Standardize buffer systems (e.g., 0.1 M KCl for ionic strength control) and temperature (25°C).
- Interfering ions : Pre-treat solutions with Chelex® resin to remove contaminating metals.
- Validation : Cross-reference data with independent methods (e.g., isothermal titration calorimetry vs. fluorescence assays) .
How can the compound’s isothiocyanate group be leveraged for site-specific conjugation in protein labeling?
Q. Advanced
- Conjugation protocols : React the isothiocyanate group with primary amines (e.g., lysine residues) at pH 8.5–9.5 for 1–2 hours.
- Quenching : Add excess glycine to terminate reactions.
- Validation : Confirm labeling efficiency via MALDI-TOF mass spectrometry or SDS-PAGE with metal-chelation staining .
What modifications to the ethylenediamine backbone enhance selectivity for rare-earth metal ions?
Q. Advanced
- Substituent effects : Introduce electron-withdrawing groups (e.g., nitro) to the benzyl ring to increase rigidity and selectivity for lanthanides.
- Hybrid ligands : Combine with cyclen (1,4,7,10-tetraazacyclododecane) derivatives to improve coordination for heavier metals .
How should researchers mitigate instability during long-term storage?
Q. Basic
- Storage : Freeze at –20°C in airtight, desiccated containers to prevent hydrolysis of the isothiocyanate group.
- Reconstitution : Prepare working solutions fresh in anhydrous solvents (e.g., DMSO) to avoid degradation .
What analytical techniques resolve ambiguities in structural isomerism?
Q. Advanced
- Chromatography : Use chiral HPLC columns to separate enantiomers.
- Spectroscopy : 2D NMR (e.g., NOESY) to distinguish between cis/trans configurations of the ethylenediamine backbone .
How does this compound compare to BAPTA in calcium signaling studies?
Q. Basic
What safety protocols are critical when handling this compound?
Q. Basic
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods due to potential release of volatile isothiocyanate byproducts.
- Waste disposal : Neutralize with 10% sodium bicarbonate before disposal .
How can computational modeling guide the design of derivatives with improved chelation kinetics?
Q. Advanced
- Molecular dynamics (MD) : Simulate metal-ligand interactions to identify steric or electronic bottlenecks.
- Density functional theory (DFT) : Calculate binding energies for proposed derivatives, prioritizing those with ΔG < –30 kJ/mol .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
